molecular formula C24H27ClO5S B8494528 Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate

Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate

Cat. No.: B8494528
M. Wt: 463.0 g/mol
InChI Key: WULNWWNVPFVQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. This can be achieved through a series of reactions, including halogenation, sulfonation, and alkylation. The ethynyl linkage is introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl linkage and the chloro-substituted phenyl ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H27ClO5S

Molecular Weight

463.0 g/mol

IUPAC Name

tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-propylphenyl)ethynyl]phenoxy]acetate

InChI

InChI=1S/C24H27ClO5S/c1-6-7-17-10-12-21(31(5,27)28)15-18(17)8-9-19-14-20(25)11-13-22(19)29-16-23(26)30-24(2,3)4/h10-15H,6-7,16H2,1-5H3

InChI Key

WULNWWNVPFVQFT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)S(=O)(=O)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 20, starting from (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3) and 2-iodo-4-(methylsulfonyl)-1-propylbenzene (Intermediate 62), the title compound was obtained as a white solid after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc
[Compound]
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.